N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4-position.
Amidation: The brominated product is then reacted with 2,2-dimethylbutanoyl chloride in the presence of a base like triethylamine (TEA) to form the final amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-(4-hydroxy-2-methylphenyl)-2,2-dimethylbutanamide or N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide.
Oxidation Products: Compounds with additional oxygen-containing functional groups, such as carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through various chemical reactions.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential pharmacological properties. Its structural features could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the amide group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluoro-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-iodo-2-methylphenyl)-2,2-dimethylbutanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
XZTCSLBTTSYIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
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